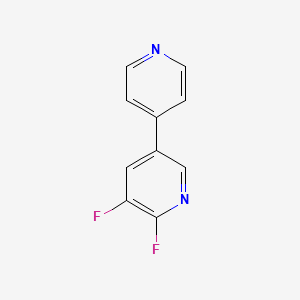

5,6-Difluoro-3,4'-bipyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6F2N2 |

|---|---|

Molecular Weight |

192.16 g/mol |

IUPAC Name |

2,3-difluoro-5-pyridin-4-ylpyridine |

InChI |

InChI=1S/C10H6F2N2/c11-9-5-8(6-14-10(9)12)7-1-3-13-4-2-7/h1-6H |

InChI Key |

IUQUALKOXYNOQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=C(N=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Difluoro 3,4 Bipyridine and Its Functionalized Derivatives

Metal-Catalyzed Cross-Coupling Strategies for Difluorobipyridine Construction

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are widely employed in the synthesis of bipyridine derivatives. eie.gracs.org These methods offer high efficiency and functional group tolerance. chemie-brunschwig.ch

Suzuki-Miyaura Coupling Protocols for Bipyridine Formation

The Suzuki-Miyaura coupling reaction is a prominent method for constructing C(sp²)–C(sp²) bonds, making it highly suitable for synthesizing bipyridine structures. mdpi.comacs.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. yonedalabs.com A key advantage of this method is the use of boronic acids, which are generally stable and have low toxicity. acs.orgtcichemicals.com However, a common challenge in bipyridine synthesis via Suzuki coupling is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its catalytic activity. mdpi.com Therefore, the design of the catalytic system is crucial for a successful reaction. mdpi.comyonedalabs.com

Key components of a Suzuki-Miyaura reaction include:

Nucleophile: An organoboron compound, such as a boronic acid or ester.

Electrophile: An organic halide (e.g., bromide, iodide) or a triflate.

Catalyst: A palladium(0) complex.

Base: Carbonates, phosphates, or other bases are commonly used.

Solvent: A variety of organic solvents can be used, often with the addition of water. yonedalabs.com

An example of a Suzuki-Miyaura coupling for the synthesis of a related difluorinated pyridine (B92270) derivative involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) with (2,4-difluorophenyl)boronic acid, catalyzed by Pd(PPh₃)₄ in a mixture of benzene, ethanol, and aqueous sodium carbonate. orgsyn.org

Table 1: Example of Suzuki-Miyaura Coupling Conditions

| Component | Reagent/Condition | Role |

| Electrophile | 2-chloro-5-(trifluoromethyl)pyridine | Starting material |

| Nucleophile | (2,4-difluorophenyl)boronic acid | Boron source |

| Catalyst | Pd(PPh₃)₄ | Palladium catalyst |

| Base | 2.0 M aqueous sodium carbonate | Activates the boronic acid |

| Solvent | Benzene/Ethanol | Reaction medium |

| Temperature | 70-75 °C | Promotes the reaction |

Stille Coupling Approaches in the Preparation of Functionalized 5,6-Difluoro-3,4'-bipyridine

The Stille coupling reaction provides another effective route for the synthesis of bipyridines by forming a carbon-carbon bond between an organotin compound and an organic halide, catalyzed by palladium. mdpi.comorgsyn.org A significant advantage of the Stille coupling is its high reactivity, which allows it to proceed in systems where Suzuki coupling might not be effective. mdpi.com It also exhibits broad functional group tolerance. orgsyn.org However, a major drawback is the high toxicity of the organotin reactants. mdpi.com

Recent advancements in Stille coupling have focused on improving reaction conditions and catalyst design, making it a more attractive method for synthesizing complex biaryl systems. orgsyn.org

Table 2: General Components of a Stille Coupling Reaction

| Component | Description |

| Organotin Reagent | The source of one of the pyridine rings. |

| Organic Halide/Triflate | The other pyridine-containing starting material. |

| Palladium Catalyst | Facilitates the cross-coupling. |

| Solvent | An appropriate organic solvent. |

Negishi Coupling and Related Organometallic Routes for C-C Bond Formation

The Negishi coupling is a powerful and versatile method for forming C-C bonds, reacting organozinc compounds with organic halides or triflates in the presence of a nickel or palladium catalyst. wikipedia.org This method is particularly noted for its high yields, mild reaction conditions, and the ability to tolerate a wide variety of functional groups. orgsyn.orgorgsyn.org Palladium catalysts are generally preferred due to their higher chemical yields and greater functional group tolerance. wikipedia.org

The Negishi coupling is highly effective for synthesizing bipyridine derivatives. mdpi.comorgsyn.org The required pyridyl zinc halides can be prepared through transmetalation with pyridyl lithium or by direct reaction of pyridyl halides with activated zinc. orgsyn.org While chloro-, bromo-, and iodo-substituted pyridines are good coupling partners, fluoro-substituted pyridines are typically inert in Negishi reactions. orgsyn.orgorgsyn.org

Table 3: Reactivity of Halides in Negishi Coupling

| Halide | Reactivity |

| Iodide | More reactive |

| Bromide | Commonly employed, less reactive than iodide |

| Chloride | Less reactive than bromide |

| Fluoride (B91410) | Generally inert |

Other Transition Metal-Mediated Coupling Reactions (e.g., Ullmann Homocoupling)

The Ullmann homocoupling reaction is a classic method for synthesizing symmetrical biaryl compounds, which can be adapted for bipyridine synthesis. mdpi.comnih.gov Traditionally, this reaction involves the copper-catalyzed coupling of two molecules of an aryl halide. nih.govscience.gov Recent advancements have introduced more efficient catalytic systems using palladium, gold, and nickel, which can operate under milder conditions. nih.gov These newer methods often align with the principles of green chemistry by using recyclable heterogeneous catalysts and avoiding harsh reaction conditions. nih.govresearchgate.net

Transition Metal-Free Synthetic Pathways

While metal-catalyzed reactions are dominant, transition-metal-free methods for C-C bond formation are gaining attention as more sustainable alternatives.

C-H Functionalization Methodologies for Pyridine Coupling

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it allows for the formation of C-C bonds without the need for pre-functionalized starting materials, such as halides or organometallics. nih.govsigmaaldrich.com This approach can streamline synthetic routes and reduce waste. sigmaaldrich.com

For pyridine coupling, transition-metal-free C-H activation can be achieved using strong bases or radical-based methods. mdpi.com One reported method involves the use of a bis-phenalenyl compound and potassium tert-butoxide (K(Ot-Bu)) to generate a reactive pyridyl radical from a halogenated pyridine, which then couples with another pyridine molecule. mdpi.compreprints.org The mechanism involves a single electron transfer (SET) process. mdpi.compreprints.org

The development of C-H functionalization techniques offers a powerful and atom-economical approach to synthesizing bipyridine derivatives, though controlling regioselectivity can be a challenge. acs.orgacs.org

Novel Ring-Forming Reactions Incorporating Fluorinated Pyridine Moieties

The synthesis of fluorinated pyridines, the foundational components of this compound, can be achieved through various innovative ring-forming reactions. These methods are crucial for introducing fluorine atoms at specific positions, which significantly influences the electronic properties of the final bipyridine structure.

One notable approach involves the cyclization of fluorinated precursors. For instance, efficient methods for the gram-scale synthesis of fluorinated pyrazoles and pyridines have been developed, relying on the heterocyclization of compounds like sp³-enriched β-bromo-α,α-difluoroketones and fluorinated enaminones. researchgate.net These intermediates, prepared on a multigram scale, serve as versatile building blocks. researchgate.net Another strategy involves the reaction of 3-substituted-2,6-dichloropyridines with cesium fluoride in dimethyl sulfoxide (B87167) to yield 3-substituted-2,6-difluoropyridines, which are valuable precursors for further functionalization. researchgate.net

Furthermore, novel ring-forming reactions can create benzo-fused 7-membered heterocyclic ketones, which have shown pharmacological activity. tcnj.edu These reactions often involve the formation of a N-lithioimine salt from a starting material reacted with n-butyllithium, followed by an acidic work-up. tcnj.edu Such methodologies could potentially be adapted for the synthesis of complex fluorinated pyridine systems.

Research into the selective functionalization of difluoropyridines has also yielded methods to produce precursors like 5,6-difluoropyridine-3-carboxylic acid. researchgate.net This can be achieved through routes such as the deprotonation-triggered halogen migration of 2,3-difluoro-4-iodopyridine, followed by reaction with carbon dioxide. researchgate.net The resulting carboxylic acid can then serve as a handle for further reactions, including cross-coupling to form the bipyridine structure.

Derivatization Strategies for this compound Backbones

Once the this compound core is synthesized, its properties can be finely tuned through various derivatization strategies. These modifications are essential for tailoring the molecule for specific applications, from medicinal chemistry to materials science.

Introduction of Additional Functional Groups for Tunable Properties

The introduction of additional functional groups onto the bipyridine backbone is a key strategy for modulating its electronic and physical properties. ddtjournal.comgcms.czresearchgate.netspectroscopyonline.com The fluorine atoms in this compound already impart specific electronic characteristics, but further derivatization can lead to a wide range of functionalities.

Methods for such derivatizations are diverse and can include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the pyridine ring are susceptible to displacement by various nucleophiles. researchgate.net This allows for the introduction of alkoxy, amino, and other functional groups. For example, 2,6-difluoropyridine (B73466) readily reacts with amines and azoles under metal-free conditions to yield monosubstituted products with high selectivity. rsc.org

Cross-Coupling Reactions: If a halogen atom (e.g., bromine or chlorine) is present on the bipyridine backbone, it can be used as a handle for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. mdpi.com This enables the introduction of aryl, alkynyl, and other carbon-based substituents.

Directed ortho-Lithiation: This technique allows for the selective functionalization of positions adjacent to the nitrogen atoms in the pyridine rings. researchgate.net Subsequent reaction with various electrophiles can introduce a wide array of functional groups.

A summary of potential derivatization reactions on a difluorobipyridine core is presented below:

| Derivatization Strategy | Reagents/Conditions | Functional Group Introduced | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amines, K2CO3, DMSO | Amino groups | rsc.org |

| Nucleophilic Aromatic Substitution | Azoles, K2CO3, DMSO | Azole moieties | rsc.org |

| Suzuki Coupling | Arylboronic acids, Pd(0) catalyst | Aryl groups | mdpi.com |

| Sonogashira Coupling | Terminal alkynes, Pd(0)/Cu(I) catalyst | Alkynyl groups | mdpi.com |

Synthesis of Extended π-Conjugated Systems for Material Applications

The this compound scaffold is an excellent building block for the construction of extended π-conjugated systems, which are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. acs.orgnih.gov The electron-withdrawing nature of the difluoropyridine unit can be harnessed to create materials with specific electronic properties. nih.gov

The extension of the π-system can be achieved through several methods:

Cross-Coupling Polymerization: Monomers based on functionalized difluorobipyridines can be polymerized using reactions like Suzuki or Stille coupling to create conjugated polymers.

Horner-Wadsworth-Emmons Reaction: This reaction is a powerful tool for creating vinyl linkages, extending the conjugation between the bipyridine core and other aromatic or heteroaromatic units. researchgate.net

Condensation Reactions: The formation of imine or azo linkages can also be used to create extended π-systems.

The incorporation of fluorinated bipyridine units into larger molecules has been shown to influence their photophysical properties. For instance, in iridium complexes, the presence of difluoro-substituted bipyridine ligands can affect the emission wavelengths. acs.org The extension of conjugation in such systems can lead to bathochromic shifts in absorption and emission spectra. acs.org Furthermore, extending the π-system of ligands in iron(II) polypyridine complexes is a strategy to stabilize their metal-to-ligand charge transfer (MLCT) states, which is crucial for their application as photosensitizers. researchgate.net

Practical Considerations for Gram-Scale Synthesis and Yield Optimization

Transitioning the synthesis of this compound and its derivatives from a laboratory scale to a gram-scale or larger requires careful consideration of practical aspects to ensure efficiency, safety, and high yields.

Key considerations include:

Reagent Choice and Stoichiometry: For large-scale synthesis, the cost and availability of starting materials and reagents are critical. Optimization of reagent stoichiometry is necessary to maximize yield and minimize waste.

Reaction Conditions: Temperature control, reaction time, and solvent choice must be carefully optimized. For instance, manganese/bipyridine-catalyzed C(sp³)–H bromination has been successfully scaled to the gram level, demonstrating the feasibility of such reactions for large-scale production. beilstein-journals.orgd-nb.info Similarly, procedures for the multigram-scale synthesis of complex fluorinated bipyridine-containing molecules have been reported, often involving straightforward purification steps like filtration and washing, avoiding costly and time-consuming chromatography. rsc.orgorgsyn.orgorgsyn.org

Purification: Developing a scalable purification method is crucial. While column chromatography is common in laboratory-scale synthesis, it is often impractical for large quantities. Crystallization, precipitation, and extraction are preferred methods for gram-scale purification. Detailed procedures for the gram-scale synthesis of iridium complexes, for example, often rely on precipitation and washing to isolate the product in high purity. orgsyn.orgorgsyn.org

Safety: Handling of fluorinating agents, organometallic reagents, and flammable solvents on a large scale requires strict safety protocols.

The table below summarizes key parameters and outcomes for the gram-scale synthesis of a related complex fluorinated bipyridine-containing compound, highlighting the feasibility of such processes.

| Reaction Step | Starting Material Quantity | Product | Yield | Purification Method | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 6.00 g | 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine | 90% | Column Chromatography | orgsyn.org |

| Dimer Formation | 7.81 g | [(dF(CF3)ppy)2-Ir-μ-Cl]2 | 38% | Filtration and Washing | orgsyn.org |

| Final Complexation | 3.16 g | [Ir{dF(CF3)ppy}2(bpy)]PF6 | 65% | Filtration and Washing | orgsyn.org |

Compound Name Index

| Compound Name |

|---|

| 2,2'-bipyridine (B1663995) |

| 2,3-Difluoro-4-iodopyridine |

| 2,6-dibromopyridine |

| 2,6-difluoropyridine |

| 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine |

| 3-substituted-2,6-dichloropyridines |

| 3-substituted-2,6-difluoropyridines |

| This compound |

| 5,6-difluoropyridine-3-carboxylic acid |

| [Ir{dF(CF3)ppy}2(bpy)]PF6 |

| [(dF(CF3)ppy)2-Ir-μ-Cl]2 |

| cesium fluoride |

| dimethyl sulfoxide |

| n-butyllithium |

Coordination Chemistry of 5,6 Difluoro 3,4 Bipyridine Ligands

Ligand Binding Affinities and Preferred Coordination Modes of 5,6-Difluoro-3,4'-bipyridine

There is currently no available data in the scientific literature detailing the ligand binding affinities or the preferred coordination modes of this compound. The placement of fluorine atoms at the 5 and 6 positions of one pyridine (B92270) ring is expected to significantly influence its electronic properties. These electron-withdrawing fluorine atoms would likely decrease the basicity of the adjacent nitrogen atom, potentially affecting its coordination strength compared to the nitrogen on the other, non-fluorinated pyridine ring.

In 3,4'-bipyridine (B8713429) systems, coordination can occur through either one or both nitrogen atoms, leading to monodentate or bidentate bridging coordination. The electronic asymmetry introduced by the difluoro substitution in this compound would likely lead to a preference for coordination through the nitrogen of the 4'-pyridyl ring in monodentate complexes. In potential bidentate bridging scenarios, the differing electronic nature of the two nitrogen atoms would result in distinct metal-ligand bond strengths. However, without experimental or computational studies, these remain hypotheses.

Synthesis and Characterization of Metal Complexes with Difluorobipyridine Ligands

The synthesis of metal complexes with this compound has not been specifically reported. The following subsections, which would typically detail the synthesis and characterization of various metal complexes, remain areas for future investigation.

Iridium(III) Complexes Incorporating this compound Derivatives

No Iridium(III) complexes containing the this compound ligand have been documented. Research on other fluorinated bipyridine ligands, such as 2-(2,4-difluorophenyl)pyridine (B1338927) and its derivatives, has shown that iridium(III) complexes are of significant interest for their applications in organic light-emitting diodes (OLEDs) due to their phosphorescent properties. acs.orgorgsyn.orgrsc.orgnih.gov The synthesis of such complexes typically involves the reaction of an iridium(III) precursor, like IrCl₃·nH₂O, with the respective cyclometalating and ancillary ligands. acs.orgorgsyn.org

Platinum(II) Complexes Utilizing Difluorobipyridine Ligands

There are no published studies on Platinum(II) complexes formed with this compound. Platinum(II) complexes with other difluorobipyridine isomers, for instance, those based on 2',6'-difluoro-2,3'-bipyridine, have been synthesized and studied for their potential in phosphorescent applications. iucr.orgiucr.orgacs.orgrsc.orgresearchgate.net These complexes often exhibit square-planar geometries and their photophysical properties are highly dependent on the substitution pattern of the ligands.

Copper(I) and Silver(I) Complexes

The synthesis and characterization of Copper(I) and Silver(I) complexes with this compound are not described in the current body of scientific literature. Copper(I) and Silver(I) complexes with various bipyridine ligands are known to adopt a range of coordination geometries, including linear, trigonal planar, and tetrahedral, depending on the stoichiometry and the nature of the co-ligands. researchgate.netrsc.orgnih.govrsc.orgnih.gov

Other Transition Metal Complexes (e.g., Rhenium, Ruthenium, Barium)

No reports on the synthesis of Rhenium, Ruthenium, or Barium complexes with this compound are available. Rhenium(I) and Ruthenium(II) complexes with other bipyridine ligands are well-studied for their rich photophysical and electrochemical properties, with applications in photocatalysis and sensing. chemrxiv.orgnih.govnih.govdcu.ieiucr.orgcaltech.eduacs.org The coordination chemistry of barium with bipyridine ligands is less common compared to transition metals.

Structural Elucidation of Coordination Compounds by X-ray Crystallography

As no coordination compounds of this compound have been synthesized and isolated, there is no X-ray crystallographic data available. For other fluorinated bipyridine complexes, X-ray crystallography has been instrumental in determining their molecular structures, including bond lengths, bond angles, and intermolecular interactions. acs.orgiucr.orgiucr.orgnih.goviucr.org Such data provides crucial insights into the steric and electronic effects of the fluorine substituents on the coordination geometry.

Geometrical Analysis of Coordination Environments (e.g., Distorted Square-Planar, Octahedral, Tetrahedral Geometries)

The coordination of fluorinated bipyridine ligands to metal centers gives rise to a variety of geometries, which are often distorted from ideal forms due to the ligand's electronic and steric properties.

Distorted Square-Planar Geometry: Platinum(II) complexes frequently adopt a square-planar geometry. In a complex where a Pt(II) ion is chelated by a 2',6'-difluoro-2,3'-bipyridinato ligand and an acetylacetonate (B107027) ligand, the geometry is described as a distorted square-planar sphere. nih.gov This distortion arises from the constrained bite angles of the chelating ligands, which range from 81.28° to 93.25°. nih.gov Similarly, a heteroleptic Pt(II) compound featuring both a bidentate C,N-chelating and a monodentate N-bonded 2',6'-difluoro-2,3'-bipyridine ligand displays a distorted cis-PtN₂C₂ square-planar geometry. iucr.orgresearchgate.net

Distorted Octahedral Geometry: Iridium(III) complexes commonly exhibit octahedral coordination. An example is a complex where an Ir(III) atom is coordinated by two 2',6'-difluoro-3-(pyridin-2-yl-κN)pyridin-4-yl ligands and an acetylacetonate, resulting in a distorted octahedral geometry. nih.gov The Ir-C and Ir-N bond distances are notably shorter compared to the non-heteroleptic fac-Ir(dfpypy)₃ complex. nih.gov Another mer-Ir(dfpypy)₃ complex also shows a distorted octahedral geometry around the iridium center, which is attributed to the narrow bite angles of the chelating ligands (ranging from 77.7° to 96.8°). scispace.com

Distorted Trigonal-Planar Geometry: Metal ions with a d¹⁰ electronic configuration, such as silver(I), can exhibit lower coordination numbers and varied geometries. An Ag(I) complex with two 2',6'-difluoro-2,3'-bipyridine ligands and a trifluoromethanesulfonate (B1224126) anion adopts a highly distorted trigonal-planar coordination environment. nih.goviucr.org The Ag(I) ion is coordinated to two pyridine nitrogen atoms from the two separate bipyridine ligands and one oxygen atom from the anion. nih.goviucr.org

| Complex (Isomer Used) | Metal Center | Coordination Geometry | Bond | Length (Å) | Angle (°) | Reference |

|---|---|---|---|---|---|---|

| [Pt(C₁₀H₅F₂N₂)(C₅H₇O₂)] (2',6'-difluoro-2,3'-bipyridine) | Pt(II) | Distorted Square-Planar | Pt—C Pt—N | 1.951(4) 1.995(4) | 81.28(17) - 93.25(13) | nih.gov |

| mer-Ir(dfpypy)₃ (2',6'-difluoro-2,3'-bipyridine) | Ir(III) | Distorted Octahedral | Ir—C (avg) Ir—N | 2.026(9) 2.049(7) - 2.137(7) | 77.7(3) - 96.8(3) | scispace.com |

| [Ir(C₁₀H₅F₂N₂)₂(C₅H₇O₂)] (2',6'-difluoro-2,3'-bipyridine) | Ir(III) | Distorted Octahedral | Ir—C Ir—N | 1.968(5) - 1.975(6) 2.036(4) - 2.047(4) | N/A | nih.gov |

| [Ag(CF₃SO₃)(C₁₀H₆F₂N₂)₂] (2',6'-difluoro-2,3'-bipyridine) | Ag(I) | Distorted Trigonal-Planar | Ag···O | 2.8314(14) | N/A | nih.goviucr.org |

Impact of Ligand Fluorination on Complex Geometry and Bond Lengths

The introduction of highly electronegative fluorine atoms onto the bipyridine scaffold significantly influences the electronic properties of the ligand, which in turn affects the geometry and bond lengths of the resulting metal complexes.

The electron-withdrawing nature of fluorine atoms generally strengthens the σ-donor character of the ligand while potentially altering its π-accepting ability. This electronic perturbation can lead to shorter and stronger metal-ligand bonds. For instance, in an iridium(III) complex with two 2',6'-difluoro-2,3'-bipyridine ligands, the Ir-C (1.968-1.975 Å) and Ir-N (2.036-2.047 Å) bond distances are shorter than those in the analogous homoleptic fac-Ir(dfpypy)₃ complex, where Ir-C bonds are ~1.997-2.005 Å and Ir-N bonds are ~2.116-2.135 Å. nih.gov This shortening can be attributed to the electronic effects of the ancillary acetylacetonate ligand in the heteroleptic complex and the influence of the fluorine atoms. nih.gov

In a Pt(II) complex, the Pt—C bond length of 1.951 Å is shorter than the Pt—N bond length of 1.995 Å, a phenomenon attributed to the more electronegative fluorine substituent on the C-bound pyridine ring. nih.gov Furthermore, fluorination can induce significant steric effects and conformational changes. In a platinum complex containing a tridentate 2',6'-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine ligand, the terminal difluoro-pyridine ring is substantially tilted with respect to the phenylpyridine plane (by ~46-47°), a distortion potentially caused by intramolecular interactions involving the coordinated chloride ion. iucr.org

Supramolecular Interactions in Difluorobipyridine-Metal Assemblies

The crystal packing and formation of higher-order structures in difluorobipyridine-metal assemblies are governed by a range of non-covalent supramolecular interactions. These interactions, including hydrogen bonding, halogen bonding, and π-π stacking, dictate the final three-dimensional architecture.

Hydrogen Bonding Networks and Their Role in Crystal Packing

Hydrogen bonds are crucial in directing the self-assembly of metal complexes into well-defined supramolecular networks. In the crystal structures of fluorinated bipyridine complexes, various C—H···F, C—H···O, and C—H···N interactions are observed.

In the crystal packing of mer-Ir(dfpypy)₃, weak intermolecular hydrogen bonds of the C—H···N and C—H···F type are present, with H···N and H···F distances in the range of 2.34–2.69 Å. scispace.com Similarly, a heteroleptic iridium(III) complex is stabilized by weak C—H···O and C—H···F hydrogen-bond interactions. nih.gov In a platinum(II) complex with a 2',6'-difluoro-2,3'-bipyridine ligand, a variety of intra- and intermolecular C—H···O and C—H···F hydrogen bonds contribute to the stabilization of the molecular and crystal structures. nih.gov In another Pt(II) complex, molecules are linked by C—H⋯F and C—H⋯N interactions. iucr.orgresearchgate.net

These directional interactions often connect individual complex units into larger motifs. For example, in a silver(I) complex, intermolecular C—H⋯O interactions link units to form an eight-membered cyclic dimer. nih.goviucr.org These dimers are then further connected into a three-dimensional network. nih.goviucr.org

| Complex (Isomer Used) | Interaction Type | Distance (Å) | Role in Crystal Packing | Reference |

|---|---|---|---|---|

| mer-Ir(dfpypy)₃ (2',6'-difluoro-2,3'-bipyridine) | C—H···N C—H···F | H···N = 2.34-2.69 H···F = 2.34-2.69 | Stabilizes crystal packing through intermolecular links. | scispace.com |

| [Ir(C₁₀H₅F₂N₂)₂(C₅H₇O₂)] (2',6'-difluoro-2,3'-bipyridine) | C—H···O C—H···F | H···O = 2.56-2.59 H···F = 2.33-2.36 | Stabilizes molecular structure and overall crystal structure. | nih.gov |

| [Ag(CF₃SO₃)(C₁₀H₆F₂N₂)₂] (2',6'-difluoro-2,3'-bipyridine) | C—H···O | N/A | Consolidates cyclic dimers and links them into a 3D network. | nih.goviucr.org |

Halogen Bonding Phenomena and Their Influence on Supramolecular Organization

Halogen bonding, a non-covalent interaction involving an electrophilic region on a halogen atom, plays a significant role in the crystal engineering of fluorinated compounds. mdpi.comacs.org While fluorine is the least polarizable halogen, it can still participate in significant non-covalent interactions, particularly F···π interactions, which influence supramolecular organization.

In the crystal structure of a silver(I) complex with 2',6'-difluoro-2,3'-bipyridine, halogen⋯π interactions with F⋯Cg (centroid) distances of 3.06 Å and 3.14 Å are observed. nih.gov These interactions connect neighboring chains to generate a two-dimensional supramolecular network. nih.gov Similarly, in a platinum(II) complex, F⋯π interactions are noted between adjacent molecules, contributing to the formation of a two-dimensional network. iucr.org These networks are then further linked into a three-dimensional structure. iucr.org The term halogen bond typically describes an interaction between an electrophilic region of a halogen and a nucleophile; the observed F···π interactions are a related phenomenon that helps guide the assembly of these complex structures. nih.goviucr.org

π-π Stacking and Other Non-Covalent Interactions

The planar aromatic rings of bipyridine ligands are predisposed to engage in π-π stacking interactions, which are fundamental to the stabilization of crystal lattices. nih.govresearchgate.net These interactions involve the face-to-face or offset stacking of aromatic systems and are a key driving force in the formation of extended supramolecular architectures. nih.govresearchgate.net

These interactions, in concert with hydrogen and halogen bonds, create a robust network of non-covalent forces that precisely control the orientation and packing of molecules in the solid state.

| Complex (Isomer Used) | Interaction Type | Distance (Å) | Reference |

|---|---|---|---|

| [Pt(C₁₀H₅F₂N₂)(C₅H₇O₂)] (2',6'-difluoro-2,3'-bipyridine) | π–π Stacking | 3.774 (Cg-Cg) 4.337 (Cg-Cg) | nih.gov |

| [Ir(C₁₀H₅F₂N₂)₂(C₅H₇O₂)] (2',6'-difluoro-2,3'-bipyridine) | π–π Stacking | 3.951 (Cg-Cg) | nih.gov |

| [Ag(CF₃SO₃)(C₁₀H₆F₂N₂)₂] (2',6'-difluoro-2,3'-bipyridine) | Halogen (F)···π π–π Stacking | 3.06 (F-Cg) 3.14 (F-Cg) | nih.gov |

Formation of Supramolecular Architectures (e.g., Coordination Polymers, Cages)

The combination of metal-ligand coordination bonds and directional supramolecular interactions enables the construction of complex, higher-order structures like coordination polymers and cages. nih.govrsc.orgub.edu Bipyridine ligands, acting as linkers, are instrumental in forming these extended networks.

Coordination polymers are extended structures built from metal ions or clusters bridged by organic ligands. The use of 4,4'-bipyridine (B149096) is well-established in the design of 1D, 2D, and 3D coordination polymers. ub.eduiucr.org For example, a nickel(II) coordination polymer incorporates 6-fluoronicotinate and 4,4'-bipyridine ligands to form one-dimensional chains. iucr.org These chains are then assembled into a three-dimensional network through extensive hydrogen bonding involving coordinated and lattice water molecules, alongside π-π interactions between the fluorinated rings. iucr.org

Advanced Spectroscopic and Electronic Characterization of 5,6 Difluoro 3,4 Bipyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5,6-Difluoro-3,4'-bipyridine systems in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities of various nuclei, detailed information about the molecular framework and its electronic environment can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for defining the constitution of the this compound ligand and its complexes. The chemical shifts of protons on the pyridine (B92270) rings are sensitive to the electronic effects of the fluorine substituents and the coordination to a metal center. researchgate.net In a typical ¹H NMR spectrum, aromatic protons of bipyridine ligands resonate in the downfield region, generally between 7.0 and 9.0 ppm. tau.ac.ilchemistrysteps.comlibretexts.org Upon coordination to a metal, these signals can experience shifts due to changes in electron density and anisotropic effects from the metal and other ligands. researchgate.net

Similarly, ¹³C NMR provides direct information about the carbon skeleton. scielo.br The carbon atoms attached to fluorine (C-5 and C-6) exhibit characteristic splitting patterns due to C-F coupling and are significantly influenced by the high electronegativity of fluorine, typically shifting their resonance to lower field. The chemical shifts of other carbon atoms in the pyridine rings are also diagnostic of the substitution pattern and coordination environment. scielo.br The typical range for sp² hybridized carbons in aromatic systems is between 110-150 ppm. Downfield coordination shifts are often observed for the carbon atoms adjacent to the nitrogen upon complexation. researchgate.net

Due to the limited availability of specific NMR data for this compound in the literature, the following table presents representative, predicted, or analogous data for similar bipyridine structures to illustrate the expected chemical shift regions.

| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 9.0 | Electronic environment of pyridine rings, coordination shifts. |

| ¹³C (Aromatic) | 110 - 160 | Carbon skeleton, location of substituents, C-F coupling. |

| ¹³C (C-F) | 140 - 165 (with ¹JCF coupling) | Direct evidence of fluorination, large coupling constants. |

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an excellent probe for detecting subtle changes in molecular structure and intermolecular interactions. nih.govazom.comthermofisher.com The chemical shift dispersion for ¹⁹F is much larger than for ¹H, which often leads to simpler, first-order spectra with minimal signal overlap. thermofisher.com

For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at the 5- and 6-positions. The precise chemical shifts and the through-space or through-bond coupling between them (JFF) would provide critical structural information. Upon coordination to a metal center, the ¹⁹F chemical shifts can be significantly altered, providing insights into the nature of the metal-ligand bond. Furthermore, ¹⁹F NMR can be used to study weak intermolecular interactions, such as hydrogen bonding or π-stacking, which can influence the fluorine chemical environment. rsc.org

| Parameter | Typical Range | Significance |

|---|---|---|

| δ(¹⁹F) Chemical Shift | -60 to -180 ppm (relative to CFCl₃) | Highly sensitive to electronic environment, substitution, and coordination. rsc.org |

| JHF Coupling Constants | 1 - 50 Hz | Provides through-bond connectivity information. nih.gov |

| JFF Coupling Constants | Variable | Indicates through-space or through-bond proximity of fluorine atoms. |

Mass Spectrometry Techniques in Complex Characterization (e.g., MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful soft ionization technique used to determine the molecular weight of thermally labile and non-volatile molecules, including metal complexes. nih.gov This method is particularly useful for characterizing coordination compounds, as it often allows for the detection of the intact molecular ion with minimal fragmentation. nih.gov

In the analysis of this compound complexes, MALDI-TOF-MS can be employed to:

Confirm the Molecular Weight: Precisely determine the mass of the synthesized complex, confirming its composition and stoichiometry.

Verify Ligand Coordination: Identify peaks corresponding to the metal center coordinated with one or more bipyridine ligands.

Assess Purity: Detect the presence of impurities or side products from the synthesis.

The choice of matrix is crucial in MALDI-TOF analysis to ensure efficient energy transfer from the laser and to promote ionization of the analyte. For metal complexes, matrices like α-cyano-4-hydroxycinnamic acid (HCCA) or sinapinic acid are commonly used. The resulting mass spectrum provides a clear fingerprint of the complex, corroborating data from other analytical techniques like NMR and elemental analysis.

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are essential for probing the photophysical properties of this compound and its metal complexes. These techniques provide information on the electronic transitions within the molecule and how they are affected by fluorination and metal coordination.

The introduction of fluorine atoms onto the bipyridine scaffold can significantly influence the electronic properties of the ligand. The strong electron-withdrawing nature of fluorine can lower the energy of the π* orbitals, which may lead to shifts in the absorption and emission spectra compared to non-fluorinated analogues.

The absorption spectra of bipyridine ligands are typically characterized by intense π-π* transitions in the UV region. rsc.org Upon coordination to a metal, new absorption bands may appear in the visible region, corresponding to metal-to-ligand charge transfer (MLCT) transitions. The energy of these transitions is highly dependent on the nature of the metal, its oxidation state, and the specific ligand environment.

The emission properties are also highly tunable. While the free this compound ligand is expected to exhibit fluorescence from π-π* states, its metal complexes can display luminescence from different excited states, including ligand-centered (LC), MLCT, or metal-centered (MC) states. For instance, platinum(II) complexes of similar difluorinated di(pyridyl)benzene ligands have shown aggregation-induced emission (AIE), where emission is enhanced in the aggregated or solid state. rsc.org

| Compound Type | Typical Absorption λmax (nm) | Typical Emission λmax (nm) | Nature of Transition |

|---|---|---|---|

| Difluorobipyridine Ligand | 250 - 350 | 350 - 450 | π-π* (fluorescence) |

| Metal Complex (e.g., Pt(II), Ir(III)) | 350 - 500 | 450 - 650 | MLCT (phosphorescence) |

The luminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, is a critical parameter for assessing the efficiency of a luminescent material. bjraylight.comiupac.orguva.nlresearchgate.net For bipyridine complexes, Φ can range from less than 1% to near unity, depending on the interplay between radiative and non-radiative decay pathways. rsc.organgleo.it

Several strategies can be employed to tune the emission color and enhance the quantum yield of complexes based on this compound:

Choice of Metal Center: Heavy metal ions like iridium(III) and platinum(II) are known to promote spin-orbit coupling, which facilitates intersystem crossing to the triplet state and leads to efficient phosphorescence.

Ligand Substitution: Modifying the ancillary ligands in a heteroleptic complex can alter the energy of the frontier molecular orbitals and, consequently, the emission wavelength.

Steric Hindrance: Introducing bulky groups can restrict vibrational motions that lead to non-radiative decay, thereby increasing the quantum yield.

Control of Aggregation: As seen in some platinum complexes, controlling the aggregation state can be used to switch on or enhance emission. rsc.org

For example, a platinum complex with a related difluorinated ligand exhibited a monomer emission quantum yield of 67%, while its excimer and trimer forms in solution had yields of 20% and 12%, respectively. rsc.org This demonstrates the significant impact of molecular interactions on photophysical properties.

Solvatochromic Effects on Photophysical Behavior

Solvatochromism refers to the change in the color of a substance, and more broadly, a shift in its absorption or emission spectra, when it is dissolved in different solvents. This phenomenon is contingent on the differential solvation of the ground and excited states of the molecule, driven by interactions between the solute and solvent molecules. For metal complexes containing bipyridine-type ligands, the photophysical behavior is often dominated by metal-to-ligand charge transfer (MLCT) transitions, which can be sensitive to the polarity of the solvent environment.

While specific experimental studies on the solvatochromic behavior of this compound are not extensively documented, its properties can be inferred from related bipyridine systems. The photophysical properties of certain 4,5-diaryl-3-hydroxy-2,2'-bipyridine derivatives, for instance, exhibit a slight positive solvatochromic shift of 28–29 nm when the solvent is changed from n-heptane to acetonitrile (B52724) . Such a small shift typically suggests that there is no significant intramolecular charge transfer upon photoexcitation .

For complexes of this compound, any solvatochromic effect would depend on the change in the molecule's dipole moment upon transitioning from the ground state to the excited state. The presence of the two electron-withdrawing fluorine atoms imparts a significant dipole moment to the ligand. In a metal complex, the nature of the electronic transition (e.g., ligand-centered π-π* vs. MLCT) would dictate the extent and direction of the solvatochromic shift. A significant change in dipole moment between the ground and excited states would likely lead to a pronounced solvatochromic effect, where polar solvents would stabilize the more polar state, causing a shift in the absorption or emission maximum.

Table 1: Anticipated Solvatochromic Behavior of a Hypothetical this compound Complex

| Solvent | Polarity (ET(30)) | Expected Spectral Shift | Rationale |

|---|---|---|---|

| Toluene | 33.9 | Baseline | Low polarity solvent as reference. |

| Dichloromethane | 40.7 | Moderate Red or Blue Shift | Intermediate polarity, sensitive to dipole moment changes. |

| Acetonitrile | 45.6 | Significant Red or Blue Shift | High polarity aprotic solvent, strong solvating power. |

Electrochemical Studies (Cyclic Voltammetry and Redox Potentials)

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for probing the redox properties of molecules. For metal-bipyridine complexes, CV provides information on both metal-centered and ligand-centered electron transfer processes. Standard 2,2'-bipyridine (B1663995) (bpy) is known to be redox-active, typically undergoing a series of one-electron reductions that are electrochemically reversible. These reductions correspond to the formation of the radical anion (bpy•⁻) and subsequently the dianion (bpy²⁻).

The introduction of fluorine atoms onto the bipyridine framework has a predictable and profound impact on its electronic properties. Fluorine is a strongly electronegative element, exerting a powerful electron-withdrawing inductive effect. In this compound, these fluorine atoms lower the energy of the ligand's π* orbitals, including the Lowest Unoccupied Molecular Orbital (LUMO).

This LUMO stabilization has a direct consequence on the ligand's reduction potential. The reduction of the bipyridine moiety becomes easier, as less energy is required to add an electron to the lower-energy LUMO. Therefore, complexes of this compound are expected to exhibit ligand-based reduction waves at potentials that are significantly less negative (i.e., anodically shifted) compared to analogous complexes with unsubstituted bipyridine. For example, studies on various substituted bipyridine ligands show that electron-withdrawing groups modulate the π-accepting ability of the framework, making reductions occur at less negative potentials nih.gov. Similarly, metal-centered oxidations (e.g., M(II) to M(III)) would be expected to become more difficult, shifting to more positive potentials, as the fluorinated ligand withdraws electron density from the metal center, making it harder to oxidize.

Table 2: Comparison of Typical and Predicted Redox Potentials (vs. Fc/Fc⁺)

| Redox Couple | Unsubstituted Bpy Complex | Predicted this compound Complex | Rationale for Shift |

|---|---|---|---|

| Ligand Reduction (L/L•⁻) | -1.7 to -2.2 V | -1.3 to -1.8 V | Anodic shift due to electron-withdrawing fluorine atoms stabilizing the LUMO. |

Thermal Analysis: Thermogravimetric Analysis (TGA) for Material Stability

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and composition. For coordination compounds, TGA can reveal the temperatures at which solvent molecules are lost and at which the organic ligands begin to decompose.

Metal complexes of bipyridine ligands are generally known for their high thermal stability. TGA studies on related compounds, such as 5,5'-diamino-2,2'-bipyridine metal complexes, show decomposition profiles that are characteristic of such materials cmu.edu. Typically, a hydrated complex will exhibit an initial weight loss at lower temperatures (often below 150°C), corresponding to the loss of lattice or coordinated water molecules. This is followed by a plateau of thermal stability until the onset of ligand decomposition at much higher temperatures. The final residual mass at the end of the analysis usually corresponds to the formation of a stable metal oxide.

For a complex of this compound, a similar multi-step decomposition pattern is expected. The strong coordinate bonds between the metal and the bipyridine nitrogen atoms would contribute to high thermal stability, with decomposition likely commencing above 300°C, depending on the metal ion. The fluorine substituents are not expected to dramatically lower the stability and may influence the composition of the decomposition products.

Table 3: Hypothetical TGA Decomposition Profile for a [M(5,6-DF-3,4'-bpy)₂(H₂O)₂]Cl₂ Complex

| Temperature Range | % Weight Loss (Calculated) | Assignment |

|---|---|---|

| 80 - 140 °C | ~5-10% | Loss of two water molecules (dehydration). |

| 140 - 320 °C | 0% | Stable complex plateau. |

| > 320 °C | ~60-70% | Onset and completion of ligand decomposition. |

Vibrational Spectroscopy (e.g., IR) for Functional Group Analysis in Complexes

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is an invaluable tool for characterizing the structure of metal complexes and confirming the coordination of ligands. The IR spectrum of a free ligand exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. Upon coordination to a metal center, these bands can shift in frequency and intensity, providing direct evidence of complex formation.

For a bipyridine ligand, the most informative regions in the IR spectrum are the C=C and C=N ring stretching vibrations, which typically appear in the 1400–1650 cm⁻¹ range researchgate.net. When the bipyridine coordinates to a metal ion through its nitrogen atoms, the electron density in the ring is altered, causing these bands to shift, often to higher frequencies. Furthermore, new absorption bands corresponding to the metal-nitrogen (M-N) stretching vibrations appear in the far-IR region, typically below 500 cm⁻¹.

In the case of this compound, the IR spectrum would be distinguished by the presence of strong absorption bands associated with the C-F stretching modes. Aromatic C-F stretches give rise to intense, sharp bands typically found in the 1100-1300 cm⁻¹ region. These bands would be present in both the free ligand and its metal complexes and serve as a clear spectroscopic signature for this particular ligand.

Table 4: Key Expected IR Vibrational Bands for this compound and its Complexes

| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Comments |

|---|---|---|---|

| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 | Generally weak, minor shifts upon coordination. |

| Ring C=C, C=N Stretch | ~1400-1620 | ~1420-1640 | Bands shift (often to higher frequency) and may split upon coordination. |

| Aromatic C-F Stretch | ~1100-1300 | ~1100-1300 | Strong, characteristic bands with minor shifts upon coordination. |

| C-H out-of-plane bend | ~700-900 | ~700-900 | Pattern can be indicative of substitution on the pyridine rings. |

Following a comprehensive search of available scientific literature, it has been determined that specific computational and theoretical studies focused solely on the chemical compound This compound are not present in the accessible research data.

The conducted searches for Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) investigations, including optimized molecular geometries, conformational analysis, Frontier Molecular Orbital (FMO) analysis, charge distribution, electronic transitions, and prediction of absorption and emission maxima, did not yield results for this specific isomer.

While research exists for other isomers of difluoro-bipyridine and their derivatives, the strict requirement to focus exclusively on this compound prevents the inclusion of that data. Therefore, the detailed article as outlined in the prompt cannot be generated with scientific accuracy at this time.

Computational and Theoretical Investigations of 5,6 Difluoro 3,4 Bipyridine and Its Derivatives

Reorganization Energies and Charge Transport Modeling in Materials

The efficiency of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is intrinsically linked to the charge transport properties of the constituent materials. rsc.org A key parameter governing charge transport in organic semiconductors is the reorganization energy (λ). arxiv.orgarxiv.org The reorganization energy is defined as the energy required to relax the geometry of a molecule and its surrounding environment upon a change in its charge state (i.e., from neutral to ionized or vice versa). arxiv.orgarxiv.org Lower reorganization energies are generally associated with higher charge mobility.

The total reorganization energy (λ) is typically divided into two components: the internal reorganization energy (λ_i) and the external reorganization energy (λ_o). The internal component arises from the changes in the geometry of the molecule itself, while the external component is due to the reorganization of the surrounding medium. In theoretical studies of charge transport in molecular materials, the internal reorganization energy is often the primary focus, as it can be calculated for a single molecule using quantum chemical methods.

The calculation of the internal reorganization energy for hole (λ_h) and electron (λ_e) transport can be performed using the following equations based on the potential energy surfaces of the neutral and ionized states:

λ_h = [E_0(C_+)] - E_0(C_0)] + [E_+(C_0) - E_+(C_+)] λ_e = [E_0(C_-)] - E_0(C_0)] + [E_-(C_0) - E_-(C_-)]

Where:

E_0(C_0) is the energy of the neutral molecule in its optimized geometry.

E_+(C_+) is the energy of the cation in its optimized geometry.

E_-(C_-) is the energy of the anion in its optimized geometry.

E_0(C_+) is the energy of the neutral molecule at the cation geometry.

E_+(C_0) is the energy of the cation at the neutral geometry.

E_0(C_-) is the energy of the neutral molecule at the anion geometry.

E_-(C_0) is the energy of the anion at the neutral geometry.

DFT is a commonly used method for these calculations. nih.gov The choice of the functional and basis set can significantly influence the accuracy of the calculated reorganization energies. nih.gov For 5,6-Difluoro-3,4'-bipyridine, the introduction of fluorine atoms is expected to influence the molecular geometry and vibrational frequencies, which in turn would affect the reorganization energy. Pyridine (B92270) and its derivatives are known to be used as electron-transporting materials in OLEDs, and their charge transport properties can be tuned by chemical modification. rsc.org

While specific calculations for this compound are not available in the provided search results, the following table illustrates the typical range of calculated internal reorganization energies for organic molecules used in electronic applications.

| Reorganization Energy | Symbol | Typical Calculated Values (meV) |

| Hole Reorganization Energy | λ_h | 100 - 400 |

| Electron Reorganization Energy | λ_e | 150 - 500 |

Note: These values are indicative and can vary significantly depending on the molecular structure and the computational methodology.

Thermodynamic Acidity Studies of Related Fluorinated Bipyridines

The basicity of pyridine and its derivatives is a fundamental chemical property that is significantly influenced by the nature and position of substituents on the pyridine ring. scribd.com The thermodynamic acidity is typically quantified by the pKa of the conjugate acid (the pyridinium (B92312) ion). The introduction of electron-withdrawing groups, such as fluorine atoms, is known to decrease the basicity of the pyridine nitrogen due to the inductive effect. nih.gov This effect leads to a lower pKa value for the corresponding pyridinium ion.

In the case of this compound, there are two nitrogen atoms, each with a lone pair of electrons that can be protonated. The presence of two fluorine atoms on one of the pyridine rings is expected to significantly reduce the electron density on that ring, thereby decreasing the basicity of the nitrogen atom at position 1. The basicity of the nitrogen atom on the other pyridine ring (at position 1') will also be influenced, albeit to a lesser extent, through the electronic communication between the two rings.

A study on the effect of fluorine substitution on the pKa of 2-(thiofluoroalkyl)pyridines showed that an increasing number of fluorine atoms leads to a decrease in the pKa of the conjugate acid. nih.gov This is attributed to the strong electron-withdrawing nature of the fluorine atoms, which stabilizes the neutral form of the pyridine relative to its protonated form. nih.gov

The following table provides a qualitative comparison of the expected basicity of this compound relative to pyridine and 3,4'-bipyridine (B8713429).

| Compound | Expected Relative Basicity | Rationale |

| Pyridine | High | Reference compound with a pKa of approximately 5.2. scribd.com |

| 3,4'-Bipyridine | Moderate | The second pyridine ring acts as a weakly deactivating group. |

| This compound | Low | The two fluorine atoms are strong electron-withdrawing groups, significantly reducing the electron density on the nitrogen atoms. nih.gov |

Density-of-States (DOS) Investigation

Density-of-States (DOS) analysis is a powerful computational tool used to visualize the electronic structure of molecules and materials. acs.orgnih.gov A DOS plot illustrates the number of available electronic states at each energy level. In the context of molecular systems, the DOS is typically represented as a series of peaks, where each peak corresponds to a molecular orbital. The analysis of the DOS provides valuable information about the distribution of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited, which can be relevant for applications in electronics and photonics. researchgate.net

In theoretical studies of substituted bipyridines, DFT calculations are used to obtain the energies of the molecular orbitals, from which the DOS plot can be generated. acs.orgtandfonline.com A study on the effects of various substituents on the properties of 2,2'-bipyridine (B1663995) showed that substitution alters the electronic properties, including a general reduction in the HOMO-LUMO energy gap. tandfonline.comresearchgate.net

The following table summarizes the key information that can be obtained from a DOS investigation of this compound.

| Information from DOS Analysis | Significance |

| HOMO Energy | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Influences the electronic absorption spectra and chemical reactivity. researchgate.net |

| Distribution of Molecular Orbitals | Provides insight into the overall electronic structure and bonding. |

| Projected Density of States (PDOS) | Shows the contribution of individual atoms or fragments to the molecular orbitals. |

Applications of 5,6 Difluoro 3,4 Bipyridine Derivatives in Advanced Materials and Catalysis

Applications in Organic Optoelectronic Materials

Derivatives of 5,6-Difluoro-3,4'-bipyridine have been successfully integrated into organic optoelectronic devices, where their specific electronic and photophysical properties are leveraged to enhance performance and efficiency.

In the field of Organic Light-Emitting Diodes (OLEDs), phosphorescent emitters based on heavy transition metal complexes, particularly iridium(III), are crucial for achieving high efficiencies by harvesting both singlet and triplet excitons. acs.org Fluorinated bipyridine ligands, such as derivatives of 2',6'-difluoro-2,3'-bipyridine, are instrumental in developing highly efficient blue and green phosphorescent emitters. acs.orgacs.org The introduction of fluorine atoms into the cyclometalating ligands can adjust the energy levels of the complex, leading to blue-shifted emissions, which are critical for full-color displays and lighting applications. researchgate.net

For instance, heteroleptic iridium(III) complexes bearing a 2′,6′-difluoro-2,3′-bipyridine ligand and a pyridyl-azole ancillary ligand have been shown to be highly efficient deep-blue emitters. acs.org These complexes exhibit impressive photoluminescence quantum yields, reaching up to 93% in thin films, and emit light at around 440 nm. acs.org OLEDs fabricated using these materials as dopants have demonstrated remarkable performance, with one non-optimized device achieving a maximum external quantum efficiency (EQE) of 7.0%, a power efficiency of 4.14 lm/W, and true-blue color coordinates of (0.159, 0.185). acs.org

Another novel pure blue phosphorescent emitter, FK306, which incorporates fluorinated bipyridyl ligands, has also been developed. rsc.org An OLED device using this emitter achieved a high power efficiency of over 30 lm W⁻¹ and an EQE exceeding 17%, with Commission Internationale de l'Eclairage (CIE) coordinates of (0.16, 0.25), confirming a pure blue emission. rsc.org The phosphorescence lifetime for this complex was measured at 1.51 μs. rsc.org These results underscore the effectiveness of using fluorinated bipyridine derivatives to create stable and efficient emitters for next-generation displays.

Table 1: Performance of OLEDs with Fluorinated Bipyridine Emitters

| Emitter | Max. EQE (%) | Power Eff. (lm/W) | CIE (x, y) | Emission λ (nm) | Ref. |

|---|---|---|---|---|---|

| Ir(III) Complex | 7.0 | 4.14 | (0.159, 0.185) | ~440 | acs.org |

| FK306 | >17 | >30 | (0.16, 0.25) | 454 | rsc.org |

The development of non-fullerene acceptors (NFAs) has revolutionized the field of organic solar cells (OSCs), pushing power conversion efficiencies (PCEs) beyond those achievable with traditional fullerene-based acceptors. Fluorination is a key strategy in the molecular design of high-performance NFAs. Fluorinated building blocks are used to construct acceptor molecules with fine-tuned energy levels and optimized morphology in the bulk-heterojunction (BHJ) active layer.

A prominent building block for advanced NFAs is 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. whiterose.ac.uk This unit is used as a terminal end-group for the central core of the acceptor molecule. For example, the NFA known as IDMIC-4F was synthesized using this fluorinated end-group. whiterose.ac.uk When IDMIC-4F was incorporated into a ternary OSC system with the polymer donor PBDB-T-2F and another NFA (BTP-4F), the resulting device achieved a remarkable PCE of 16.6%. whiterose.ac.uk

Similarly, non-fused NFAs based on a naphtho[1,2-c:5,6-c′]bis( acs.orgacs.orgrsc.orgthiadiazole) core and flanked by fluorinated dicyanomethylidene-indan-1-one units (derived from the difluoro-indenone precursor) have been synthesized. rsc.org The resulting acceptor, NTIC-4F, when blended with the polymer donor PTzBI-dF, demonstrated good miscibility and favorable molecular orientation for efficient charge separation and transport. rsc.org These examples highlight how difluoro-substituted precursors are integral to creating the next generation of NFA materials for high-efficiency organic photovoltaics.

Table 2: Performance of Organic Solar Cells with NFAs Derived from Fluorinated Precursors

| NFA System | Polymer Donor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Ref. |

|---|---|---|---|---|---|---|

| Ternary: IDMIC-4F / BTP-4F | PBDB-T-2F | 16.6 | N/A | N/A | N/A | whiterose.ac.uk |

| NTIC-4F | PTzBI-dF | (Slightly lower than chlorinated analog) | N/A | N/A | N/A | rsc.org |

Role as Ligands in Homogeneous Catalysis

The this compound scaffold serves as a versatile ligand framework in homogeneous catalysis. The electronic modifications induced by the fluorine atoms can enhance the stability and reactivity of transition metal catalysts, leading to improved performance in a variety of synthetic transformations.

Visible-light photoredox catalysis utilizes metal complexes that can undergo single-electron transfer (SET) processes upon photoexcitation. acs.org Bipyridine ligands are fundamental to the structure of many common ruthenium and iridium-based photocatalysts, such as [Ru(bpy)₃]²⁺. mdpi.comresearchgate.net The introduction of fluorine atoms onto the bipyridine or related polypyridyl ligands is a powerful strategy for tuning the catalyst's redox properties. The electron-withdrawing nature of fluorine can increase the reduction potential of the excited-state catalyst, making it a stronger oxidant, and can also influence excited-state lifetimes.

Palladium- and nickel-catalyzed cross-coupling reactions are cornerstone methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nobelprize.orgnih.gov The ligands coordinated to the metal center play a critical role in the catalytic cycle, influencing oxidative addition, transmetalation, and reductive elimination steps. Bipyridine-based ligands are widely employed due to their strong coordination to the metal center and their tunable steric and electronic properties.

Nickel catalysis, in particular, has proven effective for coupling reactions involving pyridyl electrophiles. For instance, a simple, ligand-free synthesis of substituted 2,2'-bipyridines, such as 5,5'-bis(trifluoromethyl)-2,2'-bipyridine, has been achieved through the nickel-catalyzed dimerization of 2-chloropyridines. wisc.edu Furthermore, nickel-based systems using bipyridine ligands are highly efficient for specialized cross-coupling reactions. A dual-ligand system employing a bidentate bipyridine ligand (4,4′-di-tert-butyl-bipyridine) and a monodentate pyridine (B92270) ligand has been developed for the nickel-catalyzed difluoroalkylation of arylboronic acids with unactivated 1-bromo-1,1-difluoroalkanes. zendy.io The use of fluorinated bipyridine ligands can offer enhanced stability and activity in these transformations, making them valuable tools for constructing complex molecules.

The development of chiral ligands that can induce enantioselectivity in metal-catalyzed reactions is a major goal of asymmetric catalysis. Bipyridine scaffolds are excellent platforms for designing chiral ligands due to their rigid C₂-symmetric backbone, which can create a well-defined chiral environment around the metal center.

By introducing chiral substituents or creating atropisomerism along the C2-C2' axis, bipyridine ligands can effectively control the stereochemical outcome of a reaction. For example, novel C₂-symmetric chiral 2,2'-bipyridine (B1663995) diols, prepared from natural chiral sources like menthone and camphor, have been successfully used as catalysts. cityu.edu.hk In the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, these chiral bipyridine diol ligands achieved high yields and enantioselectivities of up to 95% ee. cityu.edu.hk While this specific example does not feature the 5,6-difluoro substitution pattern, it demonstrates the principle that chiral bipyridine frameworks are highly effective in asymmetric transformations. The introduction of fluorine atoms onto such a chiral scaffold could further modulate the ligand's electronic properties and Lewis acidity, potentially leading to even greater selectivity and reactivity in asymmetric catalytic processes.

Hydrogen Generation and Other Energy-Related Catalytic Processes

Derivatives of difluorobipyridine are integral to the development of advanced photocatalytic systems for hydrogen generation, a key process in renewable energy strategies. These systems typically consist of a photosensitizer that absorbs light, a catalyst that facilitates the water reduction reaction, and a sacrificial electron donor. Bipyridine-containing metal complexes, particularly those of ruthenium and iridium, have been widely studied as photosensitizers due to their favorable optical and redox properties. rsc.orgrsc.orgresearchgate.net

Research has shown that modifying the bipyridine ligands is a critical strategy for tuning the performance of these systems. rsc.org A notable advancement involves creating dyad structures that link a strongly absorbing organic chromophore to a catalytic center. One such approach utilizes a platinum complex featuring a derivatized bipyridine ligand, Pt(diimine)(dithiolate), which is covalently linked to a boron-dipyrromethene (BODIPY) dye. nih.gov The BODIPY unit, a difluoro-containing chromophore, acts as the primary light-harvester, absorbing photons efficiently and transferring the energy to the platinum complex, which then drives the catalytic cycle for hydrogen production. nih.gov

Table 1: Components of a Representative Photocatalytic System for Hydrogen Generation

| Component | Example Material/Compound | Function |

|---|---|---|

| Photosensitizer | BODIPY-Pt(bipyridine) dyad | Absorbs visible light and initiates electron transfer |

| Catalyst | Platinum complex / Pt-TiO₂ | Reduces protons to produce hydrogen (H₂) |

| Sacrificial Donor | Ascorbic acid | Provides electrons to regenerate the photosensitizer |

| Proton Source | Water | Provides protons (H⁺) for reduction |

Supramolecular Chemistry and Self-Assembly in Functional Materials

The principles of supramolecular chemistry, which involve the spontaneous association of molecules through non-covalent interactions, are central to creating complex and functional materials from difluorobipyridine building blocks. nih.gov The introduction of fluorine atoms onto the bipyridine scaffold is a deliberate design choice to direct the self-assembly process. Fluorine's high electronegativity and the polarity of C-F bonds can induce specific intermolecular interactions, such as dipole-dipole interactions and hydrogen bonds, which guide the formation of ordered, higher-order structures. nih.govrsc.org

The self-assembly of fluorinated compounds can lead to the formation of well-defined nanostructures, such as nanotubes or two-dimensional networks. nih.govrsc.org For instance, research on fluorinated peptides and porphyrins demonstrates that the degree and position of fluorination significantly influence molecular folding and subsequent fibrillation into larger assemblies. rsc.orgnih.gov These fluorine-specific interactions, working in concert with other non-covalent forces like π–π stacking, can stabilize supramolecular architectures that would not form with non-fluorinated analogues. This design principle is directly applicable to this compound derivatives, where the fluorine atoms can be used to engineer crystal packing and control the topology of the resulting material.

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Bipyridine derivatives are widely used as linkers in the synthesis of MOFs due to their excellent coordination properties with a variety of metal centers. nih.govacs.org The functionalization of these bipyridine linkers is a powerful tool for modulating the structure, porosity, and catalytic properties of the resulting framework. iastate.eduacs.org

Incorporating this compound derivatives as linkers offers a strategic approach to "linker engineering." The electronic properties of the bipyridine unit, significantly altered by the electron-withdrawing fluorine atoms, can influence the activity of metal sites within the MOF. iastate.edu For example, in MOFs designed for catalysis, the stereoelectronic properties of the metal-binding linker are critical to the activity of the catalytic centers. iastate.edu By using a mixture of functionalized and unfunctionalized linkers, it is possible to create MOFs with larger open channels and isolated active sites, which can lead to superior catalytic performance and stability compared to homogeneous catalysts. acs.org The rigidity and defined orientation of the difluorobipyridine linker can thus be exploited to build robust frameworks with tailored properties for applications in catalysis and gas separation. iastate.edursc.org

Table 2: Influence of Bipyridine Linker Functionalization in MOFs

| MOF Property | Effect of Linker Functionalization | Reference |

|---|---|---|

| Catalytic Activity | Steric and electronic properties of the bipyridine ligand significantly impact reaction rates and efficiency. | iastate.edu |

| Porosity & Topology | Can be deliberately modulated by the choice of auxiliary chelating ligands like bipyridine derivatives. | nih.gov |

| Active Site Isolation | Mixed-linker approach can create larger channels and prevent deactivation of catalytic centers. | acs.org |

| Structural Stability | Robust linkers like those in the UiO-topology MOFs create highly stable frameworks. | acs.orgrsc.org |

Fluorescent Sensors and Probes Based on Difluorobipyridine Chromophores (e.g., BODIPY conjugates)

Difluorobipyridine units can be incorporated into advanced fluorescent probes, particularly as conjugates with highly emissive chromophores like BODIPY (boron-dipyrromethene). BODIPY dyes are renowned for their excellent photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good photostability, making them ideal platforms for developing molecular sensors. nih.govresearchgate.net

A common strategy for sensor design involves conjugating the BODIPY fluorophore to a specific recognition unit, such as a pyridine or bipyridine moiety. core.ac.uk In its free state, the probe's fluorescence may be quenched. Upon binding to a target analyte (e.g., a specific metal ion), a conformational or electronic change occurs that disrupts the quenching pathway, leading to a "turn-on" fluorescence response. core.ac.uk

A BODIPY-pyridine conjugate has been developed as a highly selective fluorescent sensor for Au(III) ions. core.ac.uk The pyridine group acts as the binding site for the gold ion. The binding event alters the electronic structure of the conjugate, resulting in a distinct enhancement of the emission intensity. This "ligand to ion" binding mechanism is reversible, allowing the probe to respond to changes in the analyte concentration. core.ac.uk Such probes offer rapid response times, low detection limits, and high sensitivity. By extension, a this compound unit could be used as a recognition element in a similar BODIPY conjugate, where its specific electronic and coordination properties could be tailored to detect other important analytes. nih.govrsc.org

Table 3: Photophysical Properties of a Representative BODIPY-Pyridine Sensor

| Property | Observation | Significance |

|---|---|---|

| Sensing Mechanism | "Turn-on" fluorescence upon binding Au(III) | Provides a clear signal with low background |

| Selectivity | High selectivity for Au(III) over other metal ions | Allows for detection in complex environments |

| Response | Rapid and reversible | Enables real-time monitoring |

| Detection Limit | Low micromolar (µM) range | High sensitivity for trace analysis |

Mechanistic Insights into Reactions Involving 5,6 Difluoro 3,4 Bipyridine Systems

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the step-by-step sequence of bond-breaking and bond-forming events is paramount in organic synthesis. For fluorinated bipyridines, the introduction of fluorine atoms significantly alters the electronic properties of the pyridine (B92270) rings, influencing their reactivity in coupling and condensation reactions.

The synthesis of bipyridines often relies on cross-coupling reactions, which can proceed through various mechanisms, including those involving radical intermediates. While detailed mechanistic studies specifically for 5,6-Difluoro-3,4'-bipyridine are not extensively documented, general principles from related transformations offer plausible pathways.

Transition-metal-free C–H functionalization reactions for bipyridine synthesis have been described that operate via a radical mechanism. nih.gov One proposed pathway involves a single electron transfer (SET) from a potent organic reductant to a halogenated pyridine precursor. nih.govmdpi.com This SET generates a reactive pyridyl radical anion, which then expels a halide ion to form a neutral pyridyl radical. This radical can then engage in a C(sp²)–C(sp²) bond-forming reaction with another pyridine molecule. nih.gov The presence of such organic radicals can often be confirmed by techniques like electron spin resonance (ESR) measurements. nih.gov

Another pathway involves Ullmann-type homocoupling, which can also have radical character. nih.gov In these reactions, a copper catalyst is typically used, and the mechanism can involve either radical or anionic processes, though the precise pathway is often not fully elucidated. nih.gov While these mechanisms are established for general bipyridine synthesis, specific application and detailed computational or experimental validation for the synthesis of this compound are not prominently featured in the reviewed literature.

The Knoevenagel condensation is a cornerstone reaction in organic chemistry, involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org The key components are an aldehyde or ketone and a compound with a methylene (B1212753) group activated by two electron-withdrawing groups (e.g., malonic acid, cyanoacetic acid). wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

A review of the established mechanism for the Knoevenagel condensation reveals that the substrates are structurally distinct from aromatic heterocycles like this compound. wikipedia.orgacs.org This bipyridine derivative does not possess the required active methylene or carbonyl functionalities to participate directly as a primary substrate in a classical Knoevenagel condensation. Scientific literature does not provide evidence of this compound being utilized in this type of condensation reaction, either as a substrate, catalyst, or solvent.

The detailed characterization of reaction intermediates and the analysis of transition state structures are critical for a deep mechanistic understanding. These studies, often aided by computational methods like Density Functional Theory (DFT), can map out the complete energy profile of a reaction, identifying the rate-determining steps and explaining product selectivity. nih.gov

For instance, in the piperidine-catalyzed Knoevenagel condensation, theoretical calculations have identified key intermediates such as carbinolamine, iminium ions, and enolates. acs.orgnih.gov The analysis showed that the formation of the iminium ion from a carbinolamine intermediate is the rate-determining step, with a calculated free energy barrier that agrees well with experimental kinetic data. nih.gov

Similarly, computational studies on hydride transfer reactions involving 1,4-dihydropyridine (B1200194) derivatives have explored transition state conformations to distinguish between concerted and stepwise pathways. chemrxiv.org These analyses reveal the degree of asynchronicity in bond formation and breaking. However, specific computational studies focusing on the intermediate formation and transition state analysis for synthetic reactions directly involving this compound are not available in the surveyed literature. Such studies would be valuable for optimizing its synthesis, for example, by identifying catalysts that lower the energy of key transition states.

Understanding Photophysical Mechanisms

The unique electronic properties imparted by the fluorine atoms and the bipyridine structure make this compound and its derivatives potential candidates for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs). Understanding their photophysical behavior—how they absorb and dissipate light energy—is key to these applications.

Upon absorption of light, a molecule is promoted to an electronically excited state. The pathways by which it returns to the ground state determine its photophysical properties, such as fluorescence and phosphorescence. These decay mechanisms include radiative processes (luminescence) and non-radiative processes like internal conversion (IC) and intersystem crossing (ISC). researcher.life